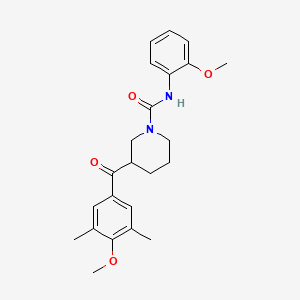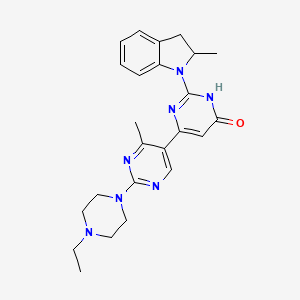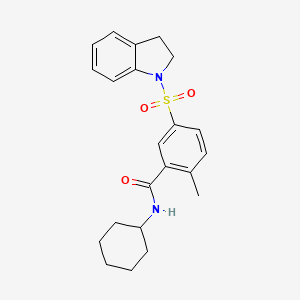![molecular formula C17H17FN2O2 B6072214 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6072214.png)
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide, commonly referred to as FM-BZA, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. FM-BZA belongs to the family of benzamide derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of FM-BZA involves the inhibition of NAMPT, which is a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme that plays a crucial role in cellular metabolism and energy production. By inhibiting NAMPT, FM-BZA reduces the levels of NAD+ in cancer cells, leading to energy depletion, oxidative stress, and DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
FM-BZA has been shown to have several biochemical and physiological effects on cancer cells, including the induction of oxidative stress, DNA damage, and apoptosis. The compound also inhibits the activity of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
FM-BZA has several advantages for lab experiments, including its potent anticancer activity, low toxicity, and ease of synthesis. However, the compound also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the development of FM-BZA as a potential cancer therapeutic agent. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of FM-BZA in combination with other anticancer drugs or radiation therapy. Moreover, further studies are needed to elucidate the exact molecular mechanisms underlying the anticancer activity of FM-BZA and to identify potential biomarkers for patient selection and response prediction. Overall, FM-BZA holds great promise as a novel and effective anticancer agent, and further research is warranted to explore its full therapeutic potential.
Méthodes De Synthèse
The synthesis of FM-BZA involves a multistep process that starts with the reaction of 5-fluoro-2-methylaniline with ethyl 2-bromoacetate to form the intermediate compound, which is then treated with sodium hydroxide to obtain the final product. The purity and yield of FM-BZA can be improved by using different solvents, reaction conditions, and purification methods.
Applications De Recherche Scientifique
FM-BZA has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. The compound works by inhibiting the activity of a key enzyme called nicotinamide phosphoribosyltransferase (NAMPT), which is essential for cancer cell survival and proliferation. FM-BZA also induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-5-3-4-6-14(11)17(22)19-10-16(21)20-15-9-13(18)8-7-12(15)2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITBXWGBFOUIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxybenzaldehyde [5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6072140.png)
![methyl 4-[(4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6072150.png)

![1-[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6072166.png)
![1-(3-chlorophenyl)-4-[1-(3,4-difluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B6072176.png)



![1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B6072211.png)

![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6072225.png)

![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)